molecular formula C31H22I2N4O4S2 B2891511 N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide CAS No. 325695-44-1

N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide

Cat. No.: B2891511
CAS No.: 325695-44-1
M. Wt: 832.47
InChI Key: FHGWOTGEWDJLAH-UHFFFAOYSA-N
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Description

The compound with the molecular formula N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide is a complex organic molecule that contains iodine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:

    Formation of the Core Structure: The initial step often involves the construction of the core structure through a series of condensation reactions.

    Introduction of Functional Groups:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Processing: Utilizing batch reactors to control reaction parameters and ensure consistent product quality.

    Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    C31H22I2N4O4S: A compound with a similar structure but different functional groups.

    C31H22I2N4O4: A compound lacking sulfur atoms, which may result in different chemical properties.

The unique combination of functional groups and the presence of iodine and sulfur atoms make This compound distinct in its chemical behavior and applications.

Properties

IUPAC Name

2-N,7-N-bis(2-iodophenyl)-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22I2N4O4S2/c32-27-10-4-6-12-29(27)36-42(38,39)21-14-16-23-24-17-15-22(43(40,41)37-30-13-7-5-11-28(30)33)19-26(24)31(25(23)18-21)35-34-20-8-2-1-3-9-20/h1-19,34,36-37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGWOTGEWDJLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4I)C5=C2C=C(C=C5)S(=O)(=O)NC6=CC=CC=C6I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22I2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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